molecular formula C7H7ClN2O2 B1395301 Methyl 5-amino-2-chloroisonicotinate CAS No. 1073182-59-8

Methyl 5-amino-2-chloroisonicotinate

Cat. No.: B1395301
CAS No.: 1073182-59-8
M. Wt: 186.59 g/mol
InChI Key: CERGHRQGKYIIED-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of isonicotinic acid and features a chloro and amino group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloroisonicotinate can be synthesized through a multi-step process involving the chlorination of isonicotinic acid followed by esterification and amination. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Primary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Methyl 5-amino-2-chloroisonicotinate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 2-chloro-6-methoxyisonicotinate
  • Methyl 2-chloro-3-nitroisonicotinate
  • Methyl 2-chloro-5-methylisonicotinate

Comparison: Methyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino and a chloro group on the pyridine ring, which imparts distinct reactivity and binding properties. Compared to other similar compounds, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and biological interactions .

Properties

IUPAC Name

methyl 5-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGHRQGKYIIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697404
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073182-59-8
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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